17-Methoxyprogesterone
Description
17-Methoxyprogesterone is a synthetic progestogen derivative hypothesized to feature a methoxy (-OCH₃) group at the 17α position of the progesterone backbone. The methoxy substitution at C17 may influence pharmacokinetic properties, receptor binding affinity, and metabolic stability compared to other 17-substituted derivatives.
Properties
CAS No. |
13254-82-5 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-methoxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-14(23)22(25-4)12-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-11-21(19,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
BYKGBGGTSKSTJK-GUCLMQHLSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methoxyprogesterone typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the methylation of Pregn-4-ene-3,20-dione at the 17th position. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and consistency. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
17-Methoxyprogesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, using agents like lithium aluminum hydride.
Substitution: The methoxy group at the 17th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated steroidal compounds.
Scientific Research Applications
17-Methoxyprogesterone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular pathways and gene expression.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and anti-inflammatory effects.
Industry: Utilized in the production of steroidal drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17-Methoxyprogesterone involves its interaction with steroid hormone receptors. It binds to specific receptors in target cells, modulating gene expression and influencing various biological processes. The compound’s effects are mediated through pathways involving the progesterone receptor, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Key Observations :
- Polarity and Stability: The acetate group in MPA enhances lipophilicity and prolongs half-life by slowing hydrolysis .
- Metabolic Resistance : Ethisterone’s ethynyl group at C17 inhibits hepatic metabolism, enabling oral activity . A methoxy group may similarly slow oxidative metabolism but lacks clinical validation.
Stability and Formulation Profiles
Evidence from compounded 17-hydroxyprogesterone caproate (17-OHPC) formulations highlights the role of substituents in stability:
- Preservative Requirements : 17-OHPC formulations without preservatives showed higher endotoxin risks, emphasizing the need for stabilizing excipients in 17-substituted progestins .
- Impurity Profiles : Medroxyprogesterone acetate impurities (e.g., 3-ethoxy-17-acetoxy derivatives) arise from side reactions during synthesis, suggesting that 17-methoxy analogs could generate unique degradation products requiring rigorous quality control .
Pharmacological and Clinical Implications
- Receptor Binding : MPA’s 6α-methyl and 17α-acetate groups enhance progesterone receptor (PR) affinity and antiestrogenic effects . A methoxy group at C17 may sterically hinder receptor interactions unless paired with complementary modifications (e.g., 6α-methyl).
- Therapeutic Indications : MPA is used in depot contraceptives due to its sustained release profile . A methoxy analog might require less frequent dosing if lipophilicity balances solubility and release kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
